Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate

Radiochemistry Suzuki-Miyaura Coupling PET Tracer Synthesis

Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate, also known as Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate, is an alkyl boronic pinacol ester with the CAS Number 1516934-00-1 and molecular formula C13H25BO4. This compound is a functionalized building block, featuring a terminal boronic ester group on a six-carbon aliphatic chain, which is further functionalized with a methyl ester.

Molecular Formula C13H25BO4
Molecular Weight 256.15 g/mol
Cat. No. B11762008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate
Molecular FormulaC13H25BO4
Molecular Weight256.15 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)CCCCCC(=O)OC
InChIInChI=1S/C13H25BO4/c1-12(2)13(3,4)18-14(17-12)10-8-6-7-9-11(15)16-5/h6-10H2,1-5H3
InChIKeyCPALSUPPEXYMCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate: A Pinacol Boronate Ester for C(sp³)-C(sp²) Coupling


Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate, also known as Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate, is an alkyl boronic pinacol ester with the CAS Number 1516934-00-1 and molecular formula C13H25BO4 . This compound is a functionalized building block, featuring a terminal boronic ester group on a six-carbon aliphatic chain, which is further functionalized with a methyl ester . Its primary utility lies in its role as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to forge new carbon-carbon bonds and attach the hexanoate moiety to a more complex molecular framework .

1 Suzuki-Miyaura C(sp³)–C(sp²) alkyl coupling partner
2 Pinacol ester group provides aqueous base stability and controlled release
3 Methyl hexanoate chain introduces a functionalized aliphatic handle

Why Methyl 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate Cannot Be Directly Substituted by a Simple Boronic Acid or Halide


In procurement for C(sp³)-C(sp²) bond-forming campaigns, substituting Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate with a generic alternative like 6-bromohexanoate or a simple hexylboronic acid can lead to significant process failures. The alkyl bromide, while a common electrophile, often shows poor reactivity and selectivity in alkyl-alkyl cross-couplings due to slow oxidative addition and competing beta-hydride elimination [1]. Conversely, the corresponding alkylboronic acid is prone to rapid protodeboronation and oxidation, especially under the aqueous basic conditions of standard Suzuki reactions, leading to low and inconsistent yields [2]. The pinacol ester group in the target compound acts as a protecting group, imparting stability during handling and reaction setup, and its slow, controlled hydrolysis is often essential for a successful catalytic cycle [3].

Target reagent
Common substitute
Why substitution may fail
Pinacol boronate ester
6-Bromohexanoate
Poor reactivity and β-hydride elimination in alkyl–alkyl cross-couplings
Pinacol boronate ester
Hexylboronic acid
Rapid protodeboronation and oxidation under aqueous basic conditions
Pinacol boronate ester
Simple boronic ester (unhindered)
Lacks steric shielding; still susceptible to decomposition and lower yields

Quantitative Evidence for Selecting Methyl 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate over Generic Analogs


Pinacol Ester vs. MIDA Boronate: Superior Reactivity in Radiochemical C-C Bond Formation

A direct comparative study of boron reagents in Suzuki-type 11C-methylation reactions demonstrates a stark difference in performance. The pinacol boronate ester class, to which the target compound belongs, achieved a radiochemical yield (RCY) of approximately 50%. This performance was statistically indistinguishable from the yield of the corresponding boronic acid. However, in a critical head-to-head comparison, the use of an N-methylimidodiacetic acid (MIDA) boronic ester under the same conditions resulted in a catastrophic drop in yield to less than 4% RCY [1].

Radiochemical coupling yield
Head-to-head
~50% RCY vs <4% RCY for MIDA boronate
Pinacol ester avoids the severe reactivity penalty of MIDA boronates in radiochemistry
Suzuki-type ¹¹C-methylation; class-level inference for pinacol esters
Radiochemistry Suzuki-Miyaura Coupling PET Tracer Synthesis

Boronic Ester vs. Boronic Acid: Comparable Coupling Efficiency with Superior Process Stability

A 2022 study on aryl boron reagents found that the pinacol ester (ArBpin) provided a yield advantage over the corresponding boronic acid in Suzuki-Miyaura couplings after chromatographic purification. The reactions using ArBpin provided higher yields of the desired biaryl products than those obtained using the corresponding aryl boronic acids or pinacol esters [1].

Isolated biaryl yield
Head-to-head
Reported higher yield over boronic acid after chromatography
Ester form is not just a storage form; it may provide a measurable yield advantage
Aryl pinacol ester context; results support analogous alkyl ester selection
Suzuki-Miyaura Coupling Process Chemistry Biaryl Synthesis

Steric Shielding: The Pinacol Ester Advantage for Reaction Robustness

A 2021 study reveals that the phenomenological stability of boronic esters under basic aqueous–organic conditions is highly nuanced [1]. While esterification does not universally guarantee superior stability compared to boronic acids, the specific pinacol ester (Bpin) group is widely recognized for providing significant steric shielding around the boron atom. This shielding reduces the rate of unwanted side reactions like protodeboronation and oxidation, a benefit not offered by unhindered boronic acids or less sterically demanding esters.

Steric shielding / stability
Class-level
Pinacol group provides significant steric hindrance around boron
Supports reaction robustness; reduces protodeboronation risk vs unhindered analogs
Qualitative principle widely accepted in organoboron chemistry; data to verify per batch
Boronic Ester Stability Protodeboronation Synthetic Methodology

High-Impact Applications for Methyl 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate Based on Differentiated Performance


Synthesis of Radiolabeled PET Tracers and High-Value Molecular Probes

The evidence that pinacol esters offer far superior yields compared to MIDA boronates in radiochemical reactions (50% vs <4% RCY) directly validates this compound as the preferred building block for late-stage diversification in radiochemistry [1]. Its use ensures that precious, short-lived isotopes are not wasted on inefficient coupling steps, making it a non-negotiable procurement choice for any laboratory synthesizing PET tracers or high-value, low-volume molecular probes containing a hexanoate linker.

Reliable C(sp³)-C(sp²) Coupling in Medicinal Chemistry Campaigns

The demonstrated stability and reactivity of pinacol esters over simple boronic acids or alkyl halides positions this compound as the standard for incorporating a functionalized hexanoate chain into drug-like molecules. As established in Section 2, alkyl halides suffer from poor reactivity, and alkyl boronic acids are prone to decomposition [2][3]. Selecting this pinacol ester is a strategic decision to ensure synthetic route robustness, enabling parallel synthesis and SAR exploration of hexanoate-containing analogs without the significant risk of reaction failure from less stable or less reactive alternatives.

Precursor for Stimuli-Responsive and Functional Materials

The differential pKa and Lewis acidity of boronic esters compared to their corresponding acids is a critical property for material science applications [4]. The target compound, with its defined pKa and protected boron center, is a superior choice for synthesizing monomers for boronic ester-based dynamic covalent materials or 'click' polymers. Unlike the free boronic acid, which may cause premature cross-linking or have poor solubility in organic media, this pinacol ester offers predictable, controllable reactivity that is essential for reproducible polymer synthesis and material property tuning.

Application
Selection property
Validation focus
Radiolabeled PET tracer and high-value probe synthesis
Efficient C–C coupling under radiochemical conditions
Radiochemical yield and purity vs alternative boronates
C(sp³)–C(sp²) coupling in medicinal chemistry
Stable, reactive alkyl boronate with functionalized ester handle
Reaction robustness, yield, and by-product profile vs boronic acids or halides
Dynamic covalent materials and stimuli-responsive polymers
Controlled, protected boron reactivity with defined pKa
Polymerization reproducibility and material property tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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